

# Application Note: Detection of 1cP-MiPLA in Seized Drug Samples

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## Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

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## Abstract

This application note provides detailed protocols for the identification and quantification of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**), a novel psychoactive substance (NPS) and an analog of lysergic acid diethylamide (LSD), in seized drug samples. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are presented, offering protocols for both qualitative and quantitative analyses. This document is intended for researchers, forensic scientists, and drug development professionals involved in the analysis of emerging synthetic drugs.

## Introduction

The proliferation of NPS continues to pose a significant challenge to forensic laboratories and public health. **1cP-MiPLA** is a lysergamide derivative that has emerged on the illicit drug market.<sup>[1][2]</sup> Structurally similar to LSD, it is crucial to have validated and reliable analytical methods for its unambiguous identification in seized materials, such as blotter paper.<sup>[3]</sup> This note details protocols that enable the separation of **1cP-MiPLA** from its isomers and other related compounds, ensuring accurate identification for forensic purposes.<sup>[1][2][4]</sup>

## Analytical Methods

Two primary analytical techniques are detailed for the analysis of **1cP-MiPLA**: GC-MS for qualitative identification and UHPLC-MS/MS for highly sensitive quantification.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. However, care must be taken with LSD analogs, as some may undergo degradation or deacylation during analysis, particularly in certain solvents like methanol.<sup>[2][4][5][6]</sup> Acetonitrile is a more suitable solvent for **1cP-MiPLA** analysis, as deacylation has not been observed in this solvent.<sup>[1][6]</sup>

### 2.1.1. Experimental Protocol: GC-MS

- Sample Preparation:
  - Excise a portion of the seized sample (e.g., a 2 mm square from a blotter sheet).<sup>[7]</sup>
  - Extract the sample with 1 mL of a suitable solvent such as acetonitrile, acetone, diethyl ether, or dichloromethane.<sup>[1][2][4][7]</sup> Methanol should be avoided as it can cause alcoholysis of some LSD analogs.<sup>[2][4]</sup>
  - Sonicate the sample for 15 minutes.<sup>[7]</sup>
  - Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
- Instrumentation:
  - A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic Conditions:
  - Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
  - Injector Temperature: 280 °C
  - Oven Temperature Program: Initial temperature of 120 °C held for 1 minute, then ramped at 15 °C/min to 280 °C and held for 5 minutes.<sup>[8]</sup>
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injection Volume: 1  $\mu$ L (splitless mode).
- Mass Spectrometry Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-550.
- Expected Results:
  - The elution order of **1cP-MiPLA** is typically after its isomer 1cP-LSD.[1][2][4] In one study, the retention time for **1cP-MiPLA** was 32.345 minutes.[1]
  - Key mass fragments for lysergamide analogs include m/z 221, 207, 196, 181, 167, and 154.[2][4][6] For analogs with an N-methyl-isopropyl group like MiPLA, characteristic fragments at m/z 72 and 58 are observed.[1][9] The molecular ion for **1cP-MiPLA** is expected at m/z 391.[1]

## Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the trace analysis and quantification of **1cP-MiPLA**, particularly in complex matrices or when low concentrations are expected.[10][11]

### 2.2.1. Experimental Protocol: UHPLC-MS/MS

- Sample Preparation:
  - Follow the same extraction procedure as for GC-MS (Section 2.1.1), using acetonitrile as the solvent.
  - The extract can be diluted as necessary with the initial mobile phase composition.

- Instrumentation:
  - A UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7  $\mu$ m particle size).[8]
  - Mobile Phase A: 0.1% formic acid in water.[7][12]
  - Mobile Phase B: 0.1% formic acid in acetonitrile.[7][12]
  - Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration.[7][12]
  - Flow Rate: 0.3 mL/min.[7][12]
  - Column Temperature: 40 °C.[8]
  - Injection Volume: 1  $\mu$ L.[12]
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Source Temperature: 550 °C.[7][12]
  - Ion Spray Voltage: 5500 V.[7][12]
  - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for **1cP-MiPLA**. The protonated molecule  $[M+H]^+$  for **1cP-MiPLA** is m/z 392.[8]
  - High-Resolution MS: For accurate mass measurement, a scan range of m/z 100-650 can be used.[8]

## Quantitative Data

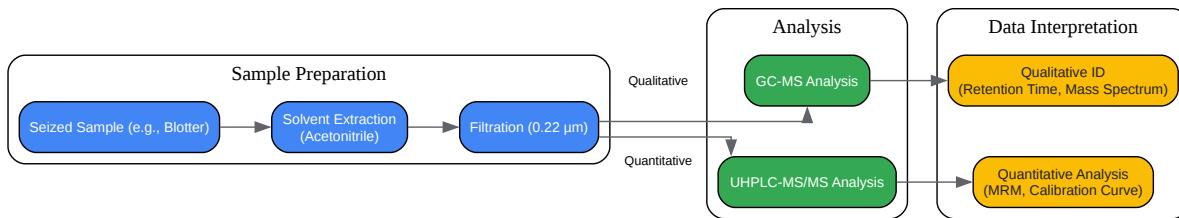
The following table summarizes the quantitative performance of a validated UHPLC-MS/MS method for the analysis of various LSD analogs, including **1cP-MiPLA**, in biological samples, which can be indicative of the performance achievable for seized material analysis.[10][11]

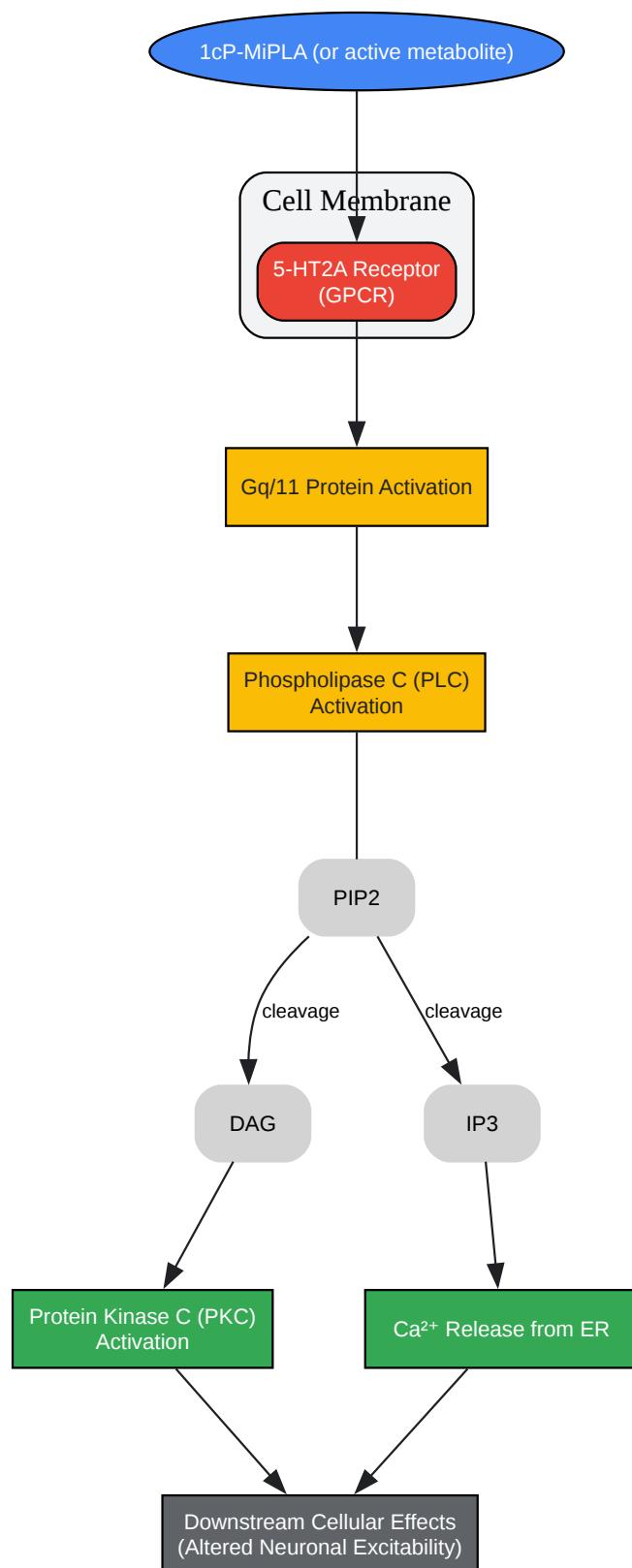
Analyte	Limit of Quantification (LOQ) (pg/mL)	Precision (%RSD)	Accuracy (%)	Recovery (%)
1cP-MiPLA	0.5	≤ 15.8	± 14.4	80.6 - 118.6
1cP-LSD	0.5	≤ 15.8	± 14.4	80.6 - 118.6
LSD	0.5	≤ 15.8	± 14.4	80.6 - 118.6
MiPLA	0.5	≤ 15.8	± 14.4	80.6 - 118.6

Data adapted from a study on biological samples, demonstrating the high sensitivity of the UHPLC-MS/MS method.[10][11]

## Visualizations

## Experimental Workflow



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